![molecular formula C22H21NO2 B180272 N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide CAS No. 6150-05-6](/img/structure/B180272.png)
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide is a chemical compound that is commonly referred to as MPA-N. This compound is a member of the acetamide family and is known for its potential use in scientific research. MPA-N is a synthetic compound that has been synthesized using a variety of methods, each with its own advantages and limitations.
Wirkmechanismus
The mechanism of action of MPA-N is complex and involves interactions with a variety of receptors. MPA-N has been shown to act as a partial agonist at the GABA-A receptor, which is involved in the regulation of anxiety and sleep. MPA-N has also been shown to act as an antagonist at the alpha-2 adrenergic receptor, which is involved in the regulation of blood pressure and heart rate. Additionally, MPA-N has been shown to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of MPA-N are varied and depend on the specific receptors with which it interacts. MPA-N has been shown to produce anxiolytic effects, which may be due to its interaction with the GABA-A receptor. MPA-N has also been shown to produce antihypertensive effects, which may be due to its interaction with the alpha-2 adrenergic receptor. Additionally, MPA-N has been shown to produce psychedelic effects, which may be due to its interaction with the 5-HT2A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
MPA-N has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, MPA-N has been shown to have a high affinity for several receptors, which makes it a useful tool for studying receptor function. However, one limitation of MPA-N is that its mechanism of action is complex and involves interactions with multiple receptors, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on MPA-N. One area of research is the development of more selective compounds that target specific receptors. Another area of research is the study of the long-term effects of MPA-N on brain function and behavior. Additionally, the potential therapeutic applications of MPA-N, such as in the treatment of anxiety or hypertension, warrant further investigation.
Synthesemethoden
The synthesis of MPA-N can be achieved using a variety of methods. One of the most common methods is the reaction between N-(3-methylphenyl)acetamide and 4-(4-methylphenyl)phenoxyacetic acid in the presence of a dehydrating agent. This method is advantageous because it produces a high yield of MPA-N. However, it also has limitations, including the requirement for a dehydrating agent and the potential for the generation of impurities.
Wissenschaftliche Forschungsanwendungen
MPA-N is a compound that has been studied for its potential use in scientific research. One area of research that has focused on MPA-N is the study of its mechanism of action. MPA-N has been shown to interact with a variety of receptors, including the GABA-A receptor, the alpha-2 adrenergic receptor, and the 5-HT2A receptor. These interactions have been shown to produce a variety of biochemical and physiological effects.
Eigenschaften
CAS-Nummer |
6150-05-6 |
|---|---|
Produktname |
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
Molekularformel |
C22H21NO2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-(3-methylphenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide |
InChI |
InChI=1S/C22H21NO2/c1-16-6-8-18(9-7-16)19-10-12-21(13-11-19)25-15-22(24)23-20-5-3-4-17(2)14-20/h3-14H,15H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
UQJJSYHIPJMPKW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
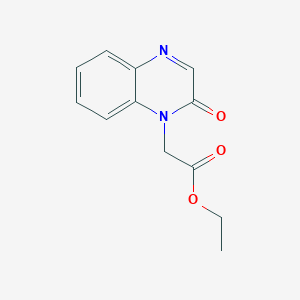
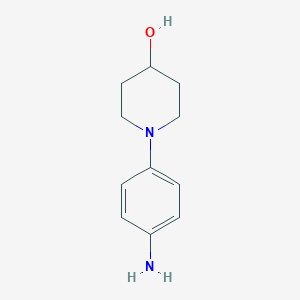
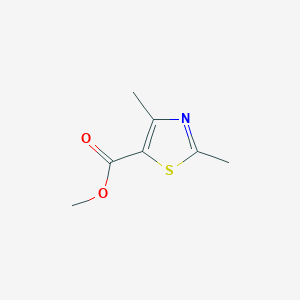
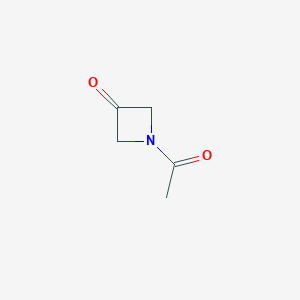
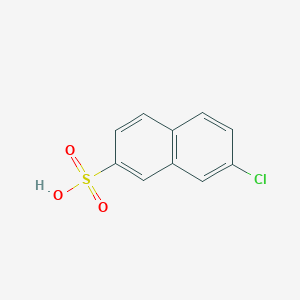
![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)
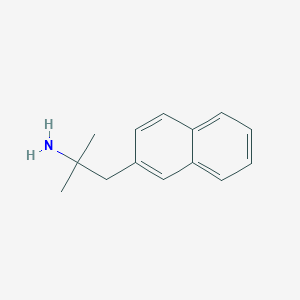
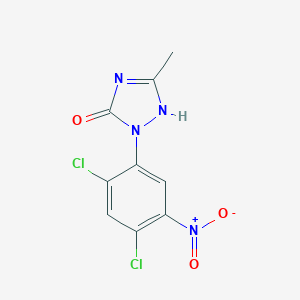


![(2'-Methyl[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B180216.png)
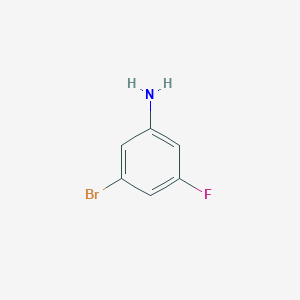
![(3R,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-hydroxybenzoate)](/img/structure/B180219.png)